
2-氨基-6-氯烟酸甲酯
概述
描述
“Methyl 2-amino-6-chloronicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is also known by its IUPAC name, methyl 2-amino-6-chloropyridine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-6-chloronicotinate” is represented by the InChI code: 1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-6-chloronicotinate” has a predicted boiling point of 289.2±35.0 °C and a predicted density of 1.384±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用
微波辅助合成2-氨基-6-氯烟酸甲酯可以通过微波辅助方法合成,将 2-氯烟酸与胺反应,有效生成 2-(甲基氨基)烟酸和其他 2-氨基烟酸。这个过程在特定的反应条件下得到优化,突出了该化合物作为各种烟酸衍生物合成的中间体的作用 (Quevedo、Bavetsias 和 McDonald,2009)。
抗健忘潜力已经对 2-氨基-6-氯烟酸甲酯衍生物的抗健忘潜力进行了研究。这涉及合成 2-芳基-6-甲基-1,2-二氢-1H-吡啶-4-酮及其饱和类似物,以在体内评估小鼠的自发工作记忆活动,表明在认知增强中的应用 (Leflemme 等,2005)。
医药和化学中间体2-氨基-6-氯烟酸甲酯的衍生物被认为是医药和化学制造中的重要中间体,突出了它们在复杂分子合成和制备中的广泛用途 (徐亮,2010)。
NK1 受体拮抗剂合成该化合物在新型 NK1 受体拮抗剂的有效合成中起着至关重要的作用。这包括从 6-氯烟酸开始合成贝氟替普坦和奈替普坦,展示了该化合物在药物化学应用中的多功能性 (Hoffmann-Emery 等,2006)。
抗菌锌配合物2-氨基-6-氯烟酸甲酯衍生物已被用于合成席夫碱,席夫碱进一步与锌络合,表现出显着的抗菌活性。这强调了此类衍生物在开发新型抗菌剂中的潜力 (Chohan、Scozzafava 和 Supuran,2003)。
安全和危害
属性
IUPAC Name |
methyl 2-amino-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIXBBIBJBCFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725574 | |
| Record name | Methyl 2-amino-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-chloronicotinate | |
CAS RN |
849805-25-0 | |
| Record name | Methyl 2-amino-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-6-chloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

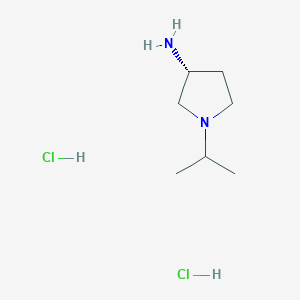
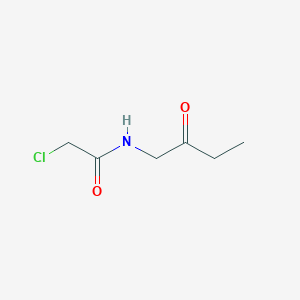
![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)

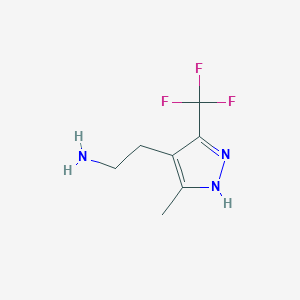
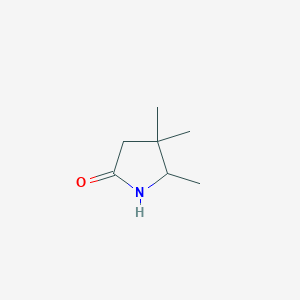
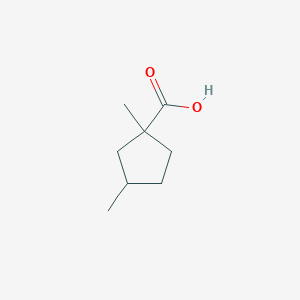


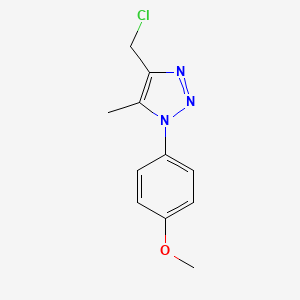
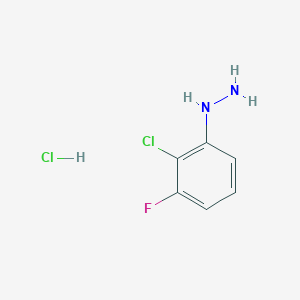
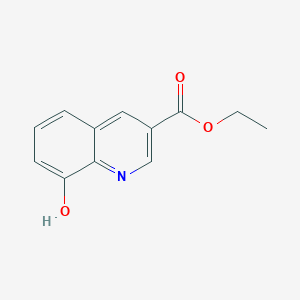
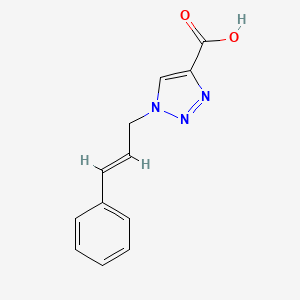
![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)